4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered dihydropyrimidine ring substituted with a 3-chlorophenyl group at position 4, a 4-fluorophenyl carboxamide at position 5, and a methyl group at position 4.
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-7-5-13(20)6-8-14)16(23-18(25)21-10)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLIXXIIZESNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core, which can be achieved through a Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this specific compound, the following steps are generally involved:
Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid or acetic acid to form the tetrahydropyrimidine core.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 4-fluoroaniline to introduce the fluorophenyl group.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction using reagents like carbodiimides (e.g., EDCI) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as amines, ethers, or thiols.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in developing new materials and catalysts. Researchers have explored its potential in creating novel heterocycles that could exhibit distinct chemical properties .
Biology
Biologically, derivatives of this compound have shown promising activities against various pathogens. Studies indicate that modifications to the compound can enhance its antimicrobial, antiviral, or anticancer properties. For instance, certain derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), demonstrating significant activity that could be leveraged for therapeutic purposes .
Medicine
In medicinal chemistry, the compound is being investigated as a potential drug candidate due to its ability to interact with various biological targets. Its structural features suggest it might modulate the activity of specific receptors or enzymes involved in disease processes. This makes it a promising lead compound for further drug discovery efforts aimed at treating conditions such as cancer or neurodegenerative diseases .
Industry
From an industrial perspective, this compound could be utilized in developing new materials with specific properties. Its unique chemical structure lends itself to applications in polymers or coatings that require enhanced durability or specific chemical resistance .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity : Research has shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of for a derivative with para-fluoro substitution, indicating strong potential as an anticancer agent .
- Enzyme Inhibition : The compound's derivatives have been tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). One derivative demonstrated an IC50 value of , showcasing its potency compared to established inhibitors like donepezil .
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenyl and fluorophenyl groups could enhance its binding affinity and specificity towards certain molecular targets, such as kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Key Observations:
Halogen Substitution: Fluorine at the carboxamide phenyl (e.g., 4-F) correlates with antiviral activity, while chlorine (4-Cl) associates with antimicrobial effects .
Oxo vs. Thioxo Groups :
- Replacing the 2-oxo group with 2-thioxo (as in ) increases electron density, altering binding interactions with biological targets (e.g., enzymes or receptors) .
Phenyl Substituent Position :
- Ethoxy groups (e.g., 2-ethoxy in ) improve aqueous solubility, which is critical for pharmacokinetics .
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility Profile |
|---|---|---|---|
| Target Compound | 374.8 | 3.2 | Low aqueous solubility |
| N-(4-fluorophenyl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 355.4 | 2.8 | Moderate (DMF/DMSO) |
| 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 385.9 | 3.5 | Improved (due to ethoxy) |
| N-(2-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide | 391.9 | 3.7 | Low (requires surfactants) |
- Synthesis : Most analogs are synthesized via modified Biginelli reactions or condensation of urea derivatives with β-dicarbonyl compounds . The introduction of fluorine or chlorine typically requires halogen-specific reagents (e.g., POCl₃ for phosphorylation in fluorinated analogs) .
Patent and Research Landscape
- The target compound is less studied compared to its 4-phenyl or 4-nitrophenyl analogs (e.g., ), which have broader patent coverage for antimicrobial applications .
- Thioxo derivatives (e.g., ) are emerging in kinase inhibitor research due to their ability to form hydrogen bonds with ATP-binding pockets .
Biological Activity
The compound 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is part of a class of tetrahydropyrimidine derivatives that have garnered attention for their biological activities. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler pyrimidine derivatives. For instance, one method includes the reaction of 4-fluoroaniline with ethylacetoacetate in the presence of pyridine under reflux conditions. The resulting product is then treated with various substituted aryl aldehydes to form the desired tetrahydropyrimidine structure. The yield and purity are often assessed using techniques like NMR and mass spectrometry.
Key Synthesis Data
| Compound | Yield (%) | Melting Point (°C) | NMR Data |
|---|---|---|---|
| 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 63% | 211-213 | δ 2.20 (s, 2H), δ 7.17 (t, 2H) |
Antimicrobial Properties
Research has indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity against various pathogens. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported as low as 66 µM in some derivatives .
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds similar to 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated anti-inflammatory activities. Studies have shown that these compounds can inhibit key inflammatory pathways and cytokine production in vitro .
Antiviral Activity
Emerging data suggest potential antiviral properties against viruses such as HIV and Hepatitis C. Compounds within this chemical class have been evaluated for their ability to inhibit viral replication in cell cultures . Specifically, the presence of halogen substituents (like fluorine and chlorine) appears to enhance their biological activity by increasing lipophilicity and improving binding affinity to viral proteins.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidine derivatives is closely linked to their chemical structure. The presence of electron-withdrawing groups (like fluorine or chlorine) on the phenyl rings significantly enhances their potency. For example:
- Fluorine Substitution : Increases lipophilicity and binding affinity.
- Chlorine Substitution : Modulates electronic properties aiding in enzyme inhibition.
Study on Antimicrobial Efficacy
In a study published by Nassar et al., several tetrahydropyrimidine derivatives were synthesized and screened for antimicrobial activity. The compound demonstrated notable efficacy against E. coli and S. aureus, with a MIC value significantly lower than standard antibiotics .
Inhibition of Viral Replication
A recent investigation into the antiviral properties revealed that compounds structurally similar to 4-(3-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibited promising results in inhibiting HIV integrase activity in vitro . This suggests potential for development as antiviral agents.
Q & A
Q. Are there synergistic effects when combined with FDA-approved kinase inhibitors?
- Experimental Design : Test combinations with imatinib or palbociclib in dose-matrix assays (Chou-Talalay method). Synergy (CI <1) may arise from dual targeting of CDKs and ABL1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
